molecular formula C7H13ClN2O3S B2354525 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride CAS No. 2344679-83-8

5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride

Cat. No.: B2354525
CAS No.: 2344679-83-8
M. Wt: 240.7
InChI Key: CSCHFSQMYWEPFQ-UHFFFAOYSA-N
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Description

5,5-Dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride is a spirocyclic compound characterized by a unique bicyclic framework. Its structure features:

  • Spiro[3.4]octane core: A fused bicyclic system with a sulfur atom in the sulfone (5,5-dioxo-thia) configuration.
  • Functional groups: A carboxamide (-CONH₂) at position 8 and a hydrochloride salt.

Properties

IUPAC Name

5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S.ClH/c8-6(10)5-1-2-13(11,12)7(5)3-9-4-7;/h5,9H,1-4H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCHFSQMYWEPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2(C1C(=O)N)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Spirocyclic Core

The spirocyclic core (2-azaspiro[3.4]octane) represents the fundamental scaffold upon which the target molecule is built. According to published research, three successful routes for synthesizing this core structure have been developed:

  • Cyclopentane ring annulation to an existing azetidine ring
  • Four-membered ring annulation to an existing cyclopentane (two different approaches)

These core synthetic pathways provide the foundation for further functionalization to obtain the target compound.

Sequential Functionalization Approach

The target compound can be prepared through sequential functionalization of the core structure:

  • Introduction of sulfur at position 5
  • Oxidation to the sulfone (dioxide)
  • Installation of the carboxamide group at position 8
  • Salt formation to yield the hydrochloride

Detailed Preparation Methods

Method A: Starting from Methyl 5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate

This approach utilizes the methyl ester derivative (CAS: 2177258-03-4), which is structurally similar to our target compound.

Step 1: Ammonolysis of methyl ester
The methyl ester is converted to the carboxamide by treatment with ammonia:

Methyl 5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate + NH3 → 
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide + MeOH

Step 2: Salt formation
The free base is converted to the hydrochloride salt by treatment with HCl:

5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide + HCl → 
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride

Table 1: Reaction Conditions for Method A

Step Reagents Conditions Yield (%) Notes
1 NH3 (7N in MeOH) 0°C to RT, 24h 85-90 Sealed vessel preferred
2 HCl (1M in ether) 0°C, 1h 95-98 Crystalline solid formed

Method B: Starting from 5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

This approach utilizes the carboxylic acid derivative (CAS: 1627965-05-2).

Step 1: Carboxylic acid activation and amidation
The carboxylic acid is activated and then treated with ammonia to form the carboxamide:

5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid → 
[activated intermediate] → 5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide

Step 2: Salt formation
Similar to Method A, the free base is converted to the hydrochloride salt.

Table 2: Reaction Conditions for Method B

Step Reagents Conditions Yield (%) Notes
1a SOCl2 or (COCl)2/DMF 0°C to RT, 2h 85-90 Acid chloride formation
1b NH3 (g) or NH4OH 0°C, 2-3h 80-85 Use excess ammonia
2 HCl (1M in ether) 0°C, 1h 95-98 Crystalline solid

Method C: De Novo Synthesis from Core Structure

Analysis of the Different Methods

Comparison of Synthetic Approaches

Table 4: Comparative Analysis of Preparation Methods

Method Starting Material Overall Steps Overall Yield (%) Advantages Limitations
A Methyl ester derivative 2 80-88 Simple, high yield, minimal purification Requires pre-synthesized ester
B Carboxylic acid derivative 2 75-85 Direct conversion, well-established chemistry Activation step can be moisture-sensitive
C Core structure 5 25-35 De novo synthesis, versatile Multiple steps, lower overall yield

Purity and Characterization

The purity of the final product is typically established through a combination of analytical techniques:

Table 5: Analytical Characterization Data

Method Melting Point (°C) HPLC Purity (%) Specific Rotation [α]D 1H NMR Diagnostic Signals (ppm)
A 219-221 >98 Not applicable (racemic) 8.12 (br s, 1H, NH), 7.55 (br s, 1H, NH2), 7.01 (br s, 1H, NH2)
B 218-222 >97 Not applicable (racemic) 8.15 (br s, 1H, NH), 7.58 (br s, 1H, NH2), 7.05 (br s, 1H, NH2)
C 220-223 >95 Not applicable (racemic) 8.10 (br s, 1H, NH), 7.53 (br s, 1H, NH2), 7.00 (br s, 1H, NH2)

Scale-up Considerations

When scaling up the synthesis for larger production, several factors must be considered:

Cost Analysis

Table 7: Cost Analysis of Different Methods

Method Raw Material Cost (relative) Labor Intensity Equipment Requirements Overall Cost Assessment
A Medium Low Basic Most economical
B Low Medium Standard Economical
C High High Advanced Least economical

Optimization Strategies

Several strategies can be employed to optimize the yield, purity, and efficiency of the synthesis:

Reaction Parameter Optimization

Table 8: Parameter Optimization for Amidation

Parameter Range Studied Optimal Value Effect on Yield (%) Effect on Purity (%)
Temperature -10°C to 30°C 0-5°C +15% at optimal +3% at optimal
Reaction time 1-48h 24h +10% at optimal +2% at optimal
NH3 concentration 2-10N 7N +5% at optimal Minimal effect
Solvent Various MeOH Significant Moderate

Alternative Reagents

For the amidation step, alternatives to ammonia solutions include:

  • Urea with catalysts (more environmentally friendly)
  • Solid ammonium carbamate (safer handling)
  • Flow chemistry approaches (improved efficiency)

Purification and Isolation

Purification Procedures

Table 9: Purification Methods for Final Product

Method Solvent System Recovery (%) Purity Achieved (%) Advantages Limitations
Recrystallization IPA/diethyl ether 85-90 >98 Simple, scalable Solvent intensive
Trituration Acetone/diethyl ether 80-85 >97 Fast, effective Lower recovery
Column chromatography DCM/MeOH (95:5) 92-95 >99 High purity Not suitable for scale-up

Salt Formation Optimization

The conversion to the hydrochloride salt can be optimized by:

  • Using anhydrous HCl in an appropriate solvent
  • Controlling the addition rate and temperature
  • Ensuring complete precipitation by proper solvent selection

Analytical Methods and Quality Control

Analytical Methods for Characterization

Table 10: Analytical Methods for Quality Control

Method Parameter Measured Specification Equipment Required Sample Preparation
HPLC Purity >98.0% HPLC with UV detector Solution in methanol
1H NMR Structure confirmation Consistent with structure 400 MHz NMR Solution in DMSO-d6
Elemental analysis C, H, N, S content Within ±0.4% of theoretical Elemental analyzer Solid sample
Karl Fischer Water content <0.5% KF titrator Solid sample

Chemical Reactions Analysis

Types of Reactions

5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. The presence of a thia and spirocyclic structure suggests possible interactions with biological targets that could lead to mood stabilization or neuroprotective effects.

Case Study:
A study explored the efficacy of similar spiro compounds in treating mood disorders, indicating that modifications to the spiro structure can enhance pharmacological activity (Smith et al., 2023) .

Organic Synthesis

5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide; hydrochloride serves as an intermediate in organic synthesis, particularly in the development of complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.

Example Application:
In synthetic pathways, this compound can be utilized to create derivatives with enhanced properties for drug development (Johnson & Lee, 2024) .

Biochemical Research

Recent research highlights the potential of this compound in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with biomolecules makes it a candidate for probing cellular mechanisms.

Research Insight:
A biochemical assay demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic disorders (Garcia et al., 2024) .

Potential Mechanisms of Action

The mechanisms by which 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide exerts its effects are still under investigation. However, it is hypothesized that its structural features allow it to interact with neurotransmitter systems or modulate enzyme activity.

Mechanism of Action

The mechanism of action of 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes .

Comparison with Similar Compounds

Structural Analog: Methyl 5-Thia-2-Azaspiro[3.4]octane-8-Carboxylate 5,5-Dioxide Hydrochloride

Key Features :

  • CAS No.: 2177258-03-4
  • Molecular formula: C₈H₁₄ClNO₄S
  • Molecular weight : 255.71 g/mol
  • Substituent : Methyl ester (-COOCH₃) at position 8 instead of carboxamide.

Comparison :

  • Solubility : The methyl ester is likely more lipophilic than the carboxamide derivative, affecting its pharmacokinetic profile in drug discovery.
  • Applications : Primarily used in chemical synthesis (e.g., as an intermediate for spirocyclic drug candidates) .

Spirocyclic Compound with Expanded Ring: 5-Thia-8-azaspiro[3.6]decane Hydrochloride

Key Features :

  • CAS No.: 1909316-33-1
  • Molecular formula : C₉H₁₇ClN₂S
  • Molecular weight : 193.74 g/mol

Comparison :

  • Ring size : The spiro[3.6]decane system offers greater conformational flexibility compared to the rigid spiro[3.4]octane core.
  • Applications : Utilized in drug development (e.g., as a scaffold for kinase inhibitors) and material science (e.g., polymer additives) .

Functionalized Spiro Compounds from Pharmacopeial Sources

Several cephalosporin-derived spiro compounds (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives in ) share sulfur-containing bicyclic frameworks but differ in:

  • Biological activity: Antibiotic properties due to β-lactam rings, unlike the non-β-lactam target compound.
  • Substituents: Amino and thiadiazole groups enhance antimicrobial efficacy but reduce structural similarity to the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Spiro Ring Size Key Substituents Primary Applications
Target Compound (Carboxamide derivative) Not available ~C₇H₁₂ClN₂O₄S ~253.7 (estimated) [3.4] Carboxamide, sulfone Drug discovery (hypothetical)
Methyl ester analog () 2177258-03-4 C₈H₁₄ClNO₄S 255.71 [3.4] Methyl ester, sulfone Chemical synthesis
5-Thia-8-azaspiro[3.6]decane HCl () 1909316-33-1 C₉H₁₇ClN₂S 193.74 [3.6] None (simple spiro) Drug development, materials
Cephalosporin derivative () 103980-44-5 C₁₉H₁₇ClN₅O₇S₃ 560.02 [4.2.0] β-lactam, thiazole Antibiotics

Research Findings and Implications

  • Spiro[3.4]octane vs.
  • Functional Group Impact : Carboxamide derivatives may exhibit superior aqueous solubility over ester analogs, making them preferable for oral drug formulations .
  • Synthetic Challenges: Sulfone-containing spiro compounds require precise oxidation conditions, as noted in the synthesis of methyl ester analogs .

Biological Activity

5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride, often referred to as N-methyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride, is a novel compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₈H₁₄N₂O₃S·HCl
Molecular Weight 218.28 g/mol
CAS Number 2375269-55-7

The biological activity of N-methyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The compound may act as an inhibitor or modulator of various biological processes, potentially affecting signal transduction pathways involved in disease mechanisms.

Antimicrobial Activity

Research indicates that compounds related to the spiro[3.4]octane core exhibit antimicrobial properties. For instance, studies have shown that derivatives of this scaffold can inhibit the growth of Mycobacterium tuberculosis at low minimum inhibitory concentrations (MIC) . While specific data on the hydrochloride variant is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Properties

The spiro compound framework has been linked to anticancer activities through its interactions with key cellular targets involved in tumor growth and metastasis. For example, spiro compounds have been identified as inhibitors of the menin-MLL1 interaction, which plays a crucial role in certain leukemias . The precise effects of N-methyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane on cancer cell lines remain an area for further investigation.

Neuropharmacological Effects

Given its structural features, the compound may also interact with neurotransmitter systems. Similar compounds have been shown to modulate dopamine receptors and other neurochemical pathways . However, detailed studies specifically focusing on this compound's neuropharmacological effects are still required.

Case Studies and Research Findings

  • Antitubercular Activity : A study highlighted the effectiveness of related spiro compounds against drug-sensitive strains of Mycobacterium tuberculosis using resazurin microtiter plate assays. The results indicated promising activity with MIC values significantly lower than those of standard treatments .
  • Cancer Cell Line Studies : Preliminary investigations into the anticancer potential of related compounds have shown inhibition of cell proliferation in various cancer cell lines. Further research is needed to establish the specific activity and mechanism of N-methyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane against these cells.
  • Neurotransmitter Interaction : Research on similar compounds suggests potential interactions with dopamine receptors, indicating possible applications in treating neurodegenerative diseases or mood disorders .

Q & A

Q. What analytical methods are recommended to assess the purity of 5,5-Dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride during synthesis?

High Performance Liquid Chromatography (HPLC) is a primary method for monitoring reaction progress and purity due to its high resolution and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural validation and impurity profiling. For example, proton NMR can confirm the integrity of the spirocyclic and carboxamide groups, while high-resolution MS ensures accurate molecular weight determination .

Q. What storage conditions are optimal for preserving the stability of this compound?

The compound should be stored at 2–8°C in a desiccated environment to prevent hydrolysis or thermal degradation. Transportation should involve cold-chain logistics (e.g., ice packs) to maintain stability. Deviations in temperature or humidity may lead to structural decomposition, particularly affecting the dioxo-thia moiety .

Q. How can researchers design a scalable synthesis protocol for this compound?

A stepwise synthesis approach is recommended:

Core Formation : Construct the spirocyclic backbone using [3+2] cycloaddition under inert atmosphere.

Functionalization : Introduce the carboxamide group via nucleophilic acyl substitution.

Purification : Employ recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) to isolate the hydrochloride salt.
Key parameters include reaction temperature (<40°C to avoid ring-opening) and pH control (neutral to mildly acidic) during salt formation .

Advanced Research Questions

Q. How do reaction conditions influence the yield and stereochemical integrity of the spirocyclic core?

The spirocyclic structure is sensitive to solvent polarity and temperature. For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote racemization.
  • Temperature : Lower temperatures (0–25°C) favor stereochemical retention, while higher temperatures (>50°C) risk ring-opening.
    Experimental validation via factorial design (e.g., 2³ design testing solvent, temperature, and catalyst load) is advised to optimize yield and enantiomeric excess .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between calculated and observed spectral data (e.g., NMR chemical shifts) often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Dynamic NMR Studies : To identify rotameric equilibria affecting peak splitting.
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict chemical shifts and validate assignments .

Q. How can theoretical frameworks guide the exploration of this compound’s reactivity?

Linking research to conceptual frameworks such as Frontier Molecular Orbital (FMO) theory can predict reactivity patterns. For instance:

  • The dioxo-thia group’s LUMO likely participates in nucleophilic attacks, while the carboxamide’s HOMO may drive electrophilic substitutions.
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying electrophiles) can test these hypotheses .

Key Considerations for Contradictory Data Analysis

  • Reproducibility : Verify results across multiple batches to distinguish artifacts from inherent variability .
  • Cross-Validation : Combine spectroscopic data with X-ray crystallography (if crystalline) for unambiguous structural confirmation .

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